N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide
Description
N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide (CAS: 60943-76-2, MW: 224.28) is a carbohydrazide derivative featuring a thiophene ring and a tetrahydrofuran moiety. This compound belongs to the hydrazone class, characterized by the –NH–N=CH– functional group, which confers diverse chemical and biological properties. Hydrazones are widely studied for applications in medicinal chemistry, materials science, and corrosion inhibition due to their chelating ability and structural versatility .
Properties
CAS No. |
60943-76-2 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]oxolane-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c13-10(9-4-1-5-14-9)12-11-7-8-3-2-6-15-8/h2-3,6-7,9H,1,4-5H2,(H,12,13)/b11-7+ |
InChI Key |
DFUFOHVRWXRVBA-YRNVUSSQSA-N |
Isomeric SMILES |
C1CC(OC1)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1CC(OC1)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carboxaldehyde and tetrahydrofuran-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Chemical Reactions Analysis
N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and coordination properties.
Mechanism of Action
The mechanism of action of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide and its metal complexes involves their interaction with biological targets, such as enzymes and receptors. The azomethine group in the Schiff base plays a crucial role in regulating the activity of metals in catalytic transformations. The metal complexes can inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions, leading to various biological effects .
Comparison with Similar Compounds
Core Structural Variations
The compound’s structure can be compared to analogues by examining substitutions in two regions:
- Heterocyclic Aldehyde Component : Replacement of the thiophene ring with furan, benzene, or indole alters electronic properties.
- Carbohydrazide Backbone : Substitution of tetrahydrofuran with cyclohexane, benzene, or pyridine modifies steric and electronic profiles.
Key Analogues :
Spectroscopic and Computational Comparisons
Vibrational Spectroscopy
- FT-IR/Raman Signatures: Target Compound: Expected C=N (1510–1650 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches, consistent with hydrazones. (E)-N′-(Thiophen-2-ylmethylene)nicotinohydrazide: C=N at 1615 cm⁻¹, C=O at 1670 cm⁻¹; DFT calculations align with experimental data . HTMBH: O–H stretch at 3200–3400 cm⁻¹ (absent in the target compound) highlights phenolic vs. tetrahydrofuran backbones .
Computational Studies
- DFT Analysis: Nicotinohydrazide derivatives exhibit planar geometries with delocalized π-electrons, enhancing stability and bioactivity . Thiophene’s sulfur atom contributes to electron-withdrawing effects, polarizing the C=N bond compared to furan-based analogues .
Pharmacological Activity
Biological Activity
N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide is a compound classified as a Schiff base, notable for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 224.28 g/mol
- CAS Number : 60943-76-2
- IUPAC Name : N-[(E)-thiophen-2-ylmethylideneamino]oxolane-2-carboxamide
The compound's structure includes a thiophene moiety and a tetrahydrofuran ring, contributing to its unique reactivity and biological interactions.
Synthesis
The synthesis typically involves the condensation of thiophene-2-carboxaldehyde with tetrahydrofuran-2-carbohydrazide in a suitable solvent like ethanol under reflux conditions. The product is purified through recrystallization, yielding the desired Schiff base derivative.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The azomethine group in the structure allows for coordination with metal ions, which can inhibit enzymatic activities.
- Complexation with Metal Ions : The compound can form complexes with metals such as cobalt, copper, and zinc, which may enhance its biological efficacy by altering enzyme function or cellular processes.
- Cell Membrane Interaction : The lipophilic nature of the compound facilitates its interaction with cell membranes, potentially affecting membrane integrity and function.
Antimicrobial Activity
Research indicates that Schiff bases, including derivatives like this compound, exhibit significant antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating varying degrees of effectiveness. For instance, similar compounds have shown promising results in inhibiting growth in pathogenic microorganisms .
Case Studies and Research Findings
A comparative analysis of this compound with other related compounds reveals its unique position in terms of biological activity:
| Compound | Biological Activity | IC (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| N'-(3-Hydroxybenzoyl)thiophene-2-carbohydrazide | Cytotoxicity against cancer cell lines | TBD | |
| (E)-2-Morpholino-N-(thiophen-2-ylmethylene)ethanamine | Urease inhibition | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
